REACTION_SMILES
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[Br:13][CH2:14][CH2:15][CH2:16][Cl:17].[CH2:19]([N+:20]([CH2:21][CH3:22])([CH2:23][CH3:24])[CH2:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)[CH3:32].[CH3:1][c:2]1[n:3][c:4]2[c:5]([nH:6]1)[cH:7][cH:8][cH:9][cH:10]2.[Cl-:18].[Na+:12].[OH-:11]>>[CH3:1][c:2]1[n:3]([CH2:14][CH2:15][CH2:16][Cl:17])[c:4]2[c:5]([n:6]1)[cH:7][cH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[N+](CC)(CC)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2ccccc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
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Type
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product
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Smiles
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Cc1nc2ccccc2n1CCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |